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molecular formula C7H10ClNOS B8298089 6-Isothiocyanatohexanoyl chloride CAS No. 39243-52-2

6-Isothiocyanatohexanoyl chloride

Cat. No. B8298089
M. Wt: 191.68 g/mol
InChI Key: PDLSNXJMSMGTBM-UHFFFAOYSA-N
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Patent
US04378428

Procedure details

An over-dried and nitrogen-cooled two liter round bottom flask was equipped with a nitrogen inlet, a pressure-equalizing dropping funnel, and mechanical stirrer. A mixture of 6-aminocaproic acid (66.02 g, 0.5 moles) in 500 ml of tetrahydrofuran (dried over Linde 4A Molecular Sieves) was added to the flask. After stirring the mixture for 20 minutes under nitrogen, 240 ml of triethylamine (1.7 moles, dried over Linde 4A molecular sieves) was added with stirring. After stirring for 20 minutes, 36 ml of carbon disulfide (0.6 moles) was added dropwise over a 45 minute period. The reaction mixture was stirred overnight and diluted with 250 ml of tetrahydrofuran. Then 225 ml of trimethylsilyl chloride was added dropwise over a 2.5 hour period. A white precipitate formed. The reaction mixture was gently refluxed with stirring for 7 hours. After cooling, the reaction mixture was filtered in the absence of air. The precipitate was washed with dry tetrahydrofuran, and a red-gold filtrate collected. This tetrahydrofuran solution was concentrated in vacuo at room temperature to remove the solvent. The residue was placed in a 500 ml round bottom flask and dissolved in 250 ml of methylene chloride. Thionyl chloride (70 ml) was then added with stirring over a 20 minute period. After stirring overnight, the solvent was removed on a rotary evaporator to give the crude product. This was distilled twice at 110°-115° (0.2 Torr) to give 31 g of 6-isothiocyanatocaproyl chloride having infrared adsorption bands at 4.6-4.8 u (N=C=S) and at 5.5 u (COCl), and n.m.r. resonances (CDCl3 solvent) at 3.4, 2.8 and 1.5 ppm. in structurally consistent area ratios.
Quantity
66.02 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=O.C(N(CC)CC)C.[C:17](=[S:19])=S.C[Si]([Cl:24])(C)C>O1CCCC1>[N:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([Cl:24])=[O:9])=[C:17]=[S:19]

Inputs

Step One
Name
Quantity
66.02 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
240 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
36 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
225 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring the mixture for 20 minutes under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An over-dried
TEMPERATURE
Type
TEMPERATURE
Details
nitrogen-cooled two liter round bottom flask
CUSTOM
Type
CUSTOM
Details
was equipped with a nitrogen inlet
ADDITION
Type
ADDITION
Details
was added to the flask
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gently refluxed
STIRRING
Type
STIRRING
Details
with stirring for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered in the absence of air
WASH
Type
WASH
Details
The precipitate was washed with dry tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
a red-gold filtrate collected
CONCENTRATION
Type
CONCENTRATION
Details
This tetrahydrofuran solution was concentrated in vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was placed in a 500 ml round bottom flask
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 250 ml of methylene chloride
ADDITION
Type
ADDITION
Details
Thionyl chloride (70 ml) was then added
STIRRING
Type
STIRRING
Details
with stirring over a 20 minute period
Duration
20 min
STIRRING
Type
STIRRING
Details
After stirring overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give the crude product
DISTILLATION
Type
DISTILLATION
Details
This was distilled twice at 110°-115° (0.2 Torr)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N(=C=S)CCCCCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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